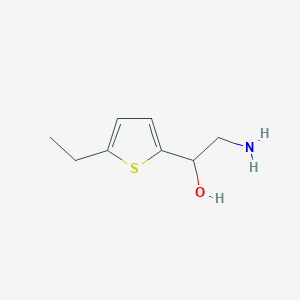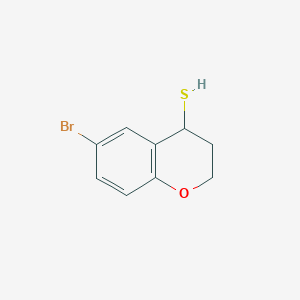
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-thiol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-thiol typically involves the bromination of 3,4-dihydro-2H-1-benzopyran, followed by the introduction of a thiol group. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination. The thiol group can then be introduced using thiolating agents such as thiourea or hydrogen sulfide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactivity of bromine and thiolating agents.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or ammonia.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated benzopyran derivatives.
Substitution: Amino or alkoxy-substituted benzopyrans.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-thiol involves its interaction with biological molecules through its reactive bromine and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The bromine atom can participate in halogen bonding, influencing molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3,4-dihydro-2H-1-benzopyran-3-one: Similar structure but with a ketone group instead of a thiol group.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Contains a fluorine atom and a carboxylic acid group.
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine: Contains an amine group instead of a thiol group.
Uniqueness
The presence of both a bromine atom and a thiol group in 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-thiol makes it unique. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C9H9BrOS |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
6-bromo-3,4-dihydro-2H-chromene-4-thiol |
InChI |
InChI=1S/C9H9BrOS/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,9,12H,3-4H2 |
InChI-Schlüssel |
IAOJWWYDIAHKGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1S)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Phenylethyl)amino]propane-1,3-diol](/img/structure/B13307441.png)
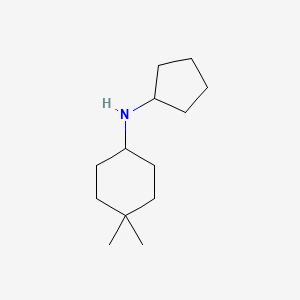
![(9S)-9-(2-Cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-5,14-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13307449.png)
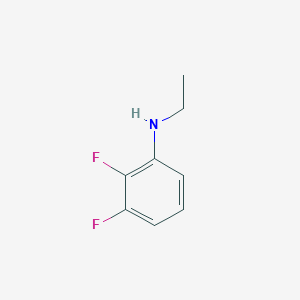
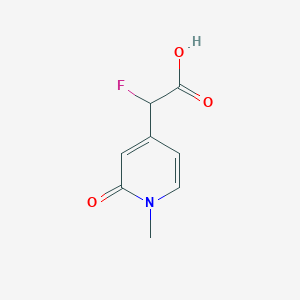
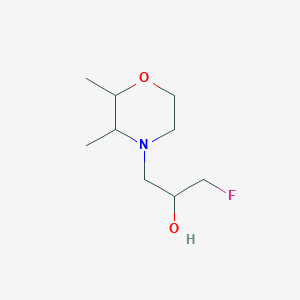
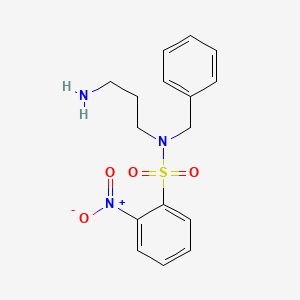
![2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13307482.png)
![Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13307483.png)
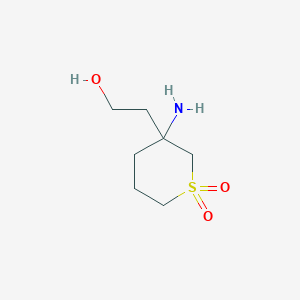
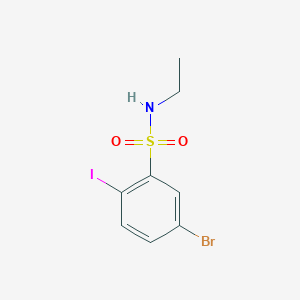

![N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13307529.png)
